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Compound of Interest

Compound Name: SC209 intermediate-2

Cat. No.: B12394616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of SC209, a potent

tubulin-targeting cytotoxic agent. SC209, chemically known as 3-aminophenyl hemiasterlin, is a

synthetic derivative of the natural marine product hemiasterlin. It serves as a payload in

antibody-drug conjugates (ADCs), such as STRO-002, for targeted cancer therapy. This

document details the available quantitative efficacy data, comprehensive experimental

protocols for key assays, and visual representations of its mechanism of action and

experimental workflows. While the specific designation "SC209 intermediate-2" was initially

queried, publicly available scientific literature predominantly refers to the active compound as

SC209 or 3-aminophenyl hemiasterlin.

Quantitative Data Summary
The in vitro cytotoxic activity of SC209 has been evaluated in various cancer cell lines. The

following tables summarize the key quantitative data available from preclinical studies.

Table 1: In Vitro Cytotoxicity of SC209
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Cell Line Cancer Type
Target
Expression

Efficacy Metric
(EC₅₀)

Value

Igrov1 Ovarian Cancer

Folate Receptor

α (FolRα)-

positive

EC₅₀ 3.6 nM

KB Cervical Cancer

Folate Receptor

α (FolRα)-

positive

EC₅₀ 3.9 nM

MES-SA/MX2 Uterine Sarcoma

P-glycoprotein

(P-gp)

overexpressing

EC₅₀

Fold change

with/without P-gp

inhibitor is

minimal[1]

Table 2: Characterization of STRO-002 ADC Featuring SC209 Payload

Parameter Description Value

Antibody
SP8166 (anti-FolRα human

IgG1)
-

Linker

Cleavable valine-citrulline p-

aminobenzyl carbamate (vc-

PABC)

-

Drug-to-Antibody Ratio (DAR)
Average number of SC209

molecules per antibody
~4[2][3]

Mechanism of Action: Tubulin Inhibition
SC209 exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for

cell division, intracellular transport, and maintenance of cell shape.

Binding to Tubulin: SC209 binds to tubulin heterodimers (composed of α- and β-tubulin),

preventing their polymerization into microtubules. This action is characteristic of microtubule-

destabilizing agents.
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Cell Cycle Arrest: The inhibition of microtubule formation disrupts the mitotic spindle, a

critical structure for chromosome segregation during mitosis. This leads to an arrest of the

cell cycle in the G2/M phase.

Induction of Apoptosis: Prolonged mitotic arrest triggers a cellular signaling cascade that

culminates in programmed cell death, or apoptosis.

A key advantage of SC209 is its reduced susceptibility to efflux by P-glycoprotein 1 (P-gp), a

transmembrane pump that is a common mechanism of multidrug resistance in cancer cells.

This suggests that SC209 may be effective against tumors that have developed resistance to

other tubulin-targeting agents that are P-gp substrates.
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SC209 Mechanism of Action
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Figure 1. Signaling pathway of SC209-mediated cytotoxicity.

Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the

efficacy of tubulin inhibitors like SC209.
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Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of SC209 in cell culture medium. Replace the

existing medium with 100 µL of the medium containing different concentrations of SC209.

Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for a predetermined exposure time (e.g., 72 or 120 hours) at

37°C in a humidified 5% CO₂ incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate

for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the dose-response curve to determine the EC₅₀ value (the concentration

of the compound that causes a 50% reduction in cell viability).
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MTT Cytotoxicity Assay Workflow
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Figure 2. Workflow for an MTT-based cytotoxicity assay.
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In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into

microtubules. It can be performed using fluorescence or turbidity measurements.

Protocol (Fluorescence-Based):

Reagent Preparation: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) on ice with

a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final

concentration of 2-4 mg/mL. Prepare a stock solution of GTP (100 mM).

Reaction Mixture: In a pre-warmed (37°C) 96-well black microplate, add the desired

concentrations of SC209 or a vehicle control.

Initiation: To each well, add the tubulin solution and a fluorescent reporter (e.g., DAPI) that

increases in fluorescence upon binding to polymerized microtubules. Initiate the

polymerization by adding GTP to a final concentration of 1 mM.

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to

37°C. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every

60 seconds for 60 minutes.

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is

proportional to the increase in fluorescence. Calculate the percentage of inhibition for each

concentration of SC209 relative to the vehicle control and determine the IC₅₀ value.
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Tubulin Polymerization Assay Workflow
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Figure 3. Workflow for an in vitro tubulin polymerization assay.

P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump. A reduced

susceptibility to P-gp is a desirable characteristic.

Protocol (using a fluorescent substrate like Rhodamine 123):
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Cell Culture: Culture P-gp-overexpressing cells (e.g., MES-SA/MX2 or MDCK-MDR1) and

the corresponding parental cell line (low P-gp expression) in 96-well plates.

Compound Incubation: Pre-incubate the cells with various concentrations of SC209 or a

known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

Substrate Loading: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and

incubate for another 30-60 minutes to allow for cellular uptake.

Efflux Period: Wash the cells with a fresh medium to remove the extracellular substrate. Add

a medium with or without the test compounds and incubate for 1-2 hours to allow for P-gp-

mediated efflux.

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence

plate reader or flow cytometer.

Data Analysis: Compare the intracellular fluorescence in P-gp-overexpressing cells versus

parental cells. A compound that is not a P-gp substrate (like SC209) will show similar levels

of intracellular fluorescence in both cell lines, whereas a P-gp substrate will show

significantly lower fluorescence in the P-gp-overexpressing cells. The effect of a P-gp

inhibitor is used as a positive control, which should increase the fluorescence in the P-gp-

overexpressing cells.

Conclusion
SC209 (3-aminophenyl hemiasterlin) is a potent tubulin polymerization inhibitor with significant

in vitro cytotoxic activity against various cancer cell lines. Its mechanism of action, involving the

disruption of microtubule dynamics and subsequent induction of apoptosis, is well-established

for this class of compounds. A noteworthy feature of SC209 is its ability to evade efflux by the

P-gp pump, a key mechanism of multidrug resistance. The experimental protocols detailed in

this guide provide a framework for the continued in vitro evaluation of SC209 and other novel

tubulin-targeting agents in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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